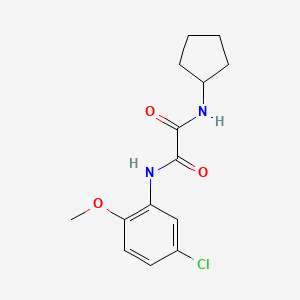

N1-(5-氯-2-甲氧基苯基)-N2-环戊基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

合成和药理学

N1-(5-氯-2-甲氧基苯基)-N2-环戊基草酰胺是一种在不同背景下得到研究的化合物,尤其是在药理学和合成化学中。例如,它已被用于复杂分子的合成,并对其药理性质进行了分析。

复杂分子的合成:

- 研究表明,N1-(5-氯-2-甲氧基苯基)的衍生物用于合成复杂的有机化合物。例如,合成了N-(5-氯-2-甲氧基苯基)氨基-1-乙酰基-1-环己烯基乙二肟及其金属配合物,并通过FT-IR、NMR和质谱等多种技术进行了详细表征(Güler, 2009)。

药理特性:

- 该化合物及其衍生物已在与特定受体的结合亲和力和选择性方面进行了研究,表明在药物开发中具有潜在的应用。例如,WAY-100635是一种衍生物,因其对5-HT1A受体的高亲和力和选择性而得到了广泛的研究,5-HT1A受体是神经精神药物开发中的重要靶点(Forster等人,1995)。

化学性质和反应

研究还集中在了解涉及N1-(5-氯-2-甲氧基苯基)-N2-环戊基草酰胺的化学性质和反应:

- 化学反应和多态性:

- 该化合物已参与研究其化学反应,例如1-(对氯苯甲酰基)-5-甲氧基-3-吲哚乙酸及其多态形式的合成,展示了该化合物的多样化学性质和潜在应用(Yamamoto, 1968)。

作用机制

Target of Action

The primary target of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .

Mode of Action

This could result in changes to the cell cycle, potentially leading to cell cycle arrest, DNA repair, or apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response. The Serine/threonine-protein kinase Chk1, the target of this compound, is a key player in these pathways . .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall pharmacological effect .

Result of Action

The molecular and cellular effects of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1 . This could lead to changes in cell cycle regulation, potentially resulting in cell cycle arrest, DNA repair, or apoptosis . .

安全和危害

属性

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-20-12-7-6-9(15)8-11(12)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAIMQNSADWXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)

![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2474897.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)